molecular formula C9H8Cl2O2S B8376313 3-(2,4-Dichlorophenylthio)propanoic acid

3-(2,4-Dichlorophenylthio)propanoic acid

Cat. No.: B8376313
M. Wt: 251.13 g/mol
InChI Key: XPHAMBIYDJJLIB-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenylthio)propanoic acid is a sulfur-containing aromatic carboxylic acid characterized by a propanoic acid backbone linked to a 2,4-dichlorophenyl group via a thioether (–S–) bond. The compound’s structure (Cl₂C₆H₃–S–CH₂CH₂COOH) combines the electron-withdrawing effects of chlorine substituents with the lipophilic thioether linkage, influencing its chemical reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H8Cl2O2S

Molecular Weight

251.13 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H8Cl2O2S/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)

InChI Key

XPHAMBIYDJJLIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name Substituents/Linkage Key Properties/Activities Reference
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Cl, 4-OH, direct C-link Antimicrobial (E. coli, S. aureus)
3-((2,4-Dinitrophenyl)thio)propanoic acid 2,4-NO₂, –S– linkage Precursor for 1,3,4-oxadiazole synthesis (75% yield)
3-(2,4-Dichlorophenyl)propanoic acid Direct C-link (no –S–) Higher lipophilicity; commercial availability (97% purity)
3-(Methylthio)propanoic acid esters –S–CH₃, esterified carboxyl Volatile aroma compounds in pineapples

Key Observations :

  • Chlorine vs. Nitro Groups : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity and membrane permeability compared to nitro-substituted analogs (e.g., 2,4-dinitrophenylthio derivative), which are more reactive but less stable .
  • Hydroxyl Substituents: Hydroxyl groups (e.g., 4-OH in ) improve water solubility but may reduce antimicrobial potency compared to non-hydroxylated analogs .

Thioether vs. Ether/Oxygen-Linked Analogs

Compound Name Linkage Type Biological Activity Reference
3-(2,4-Dichlorophenylthio)propanoic acid –S– Expected enhanced reactivity due to sulfur’s nucleophilicity
(±)-2-(2,4-Dichlorophenoxy)propanoic acid –O– Herbicidal activity; lower acidity (pKa ~3.5)
3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid –OH, –COOH Antioxidant potential; structural similarity to tyrosine

Key Observations :

  • Thioether vs. Ether Linkages : The –S– bond in the target compound increases lipophilicity and resistance to enzymatic degradation compared to oxygen-linked analogs. This may enhance bioavailability in biological systems .
  • Acidity Differences: Thioether-linked propanoic acids generally exhibit weaker acidity (higher pKa) than oxygen-linked counterparts due to sulfur’s lower electronegativity .

Key Observations :

  • The dichlorophenylthio group in the target compound likely synergizes with the carboxylate moiety to disrupt microbial membranes, similar to marine-derived chlorinated phenylpropanoids .
  • Unlike aminothiazole derivatives (), the absence of heterocyclic rings in the target compound may limit its antiviral activity but reduce synthetic complexity .

Physicochemical Properties

Property This compound 3-(2,4-Dichlorophenyl)propanoic Acid 3-(Methylthio)propanoic Acid Methyl Ester
Molecular Weight ~249.1 g/mol 219.07 g/mol 150.2 g/mol
Solubility Low (lipophilic thioether) Moderate (polar carboxyl) High (ester volatility)
Melting Point Not reported 97% purity (solid) Liquid at room temperature
Key Applications Antimicrobial agents, synthetic intermediates Commercial chemical building block Flavoring agents
References

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